molecular formula C12H22N2O2 B1479114 3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2092796-02-4

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No. B1479114
CAS RN: 2092796-02-4
M. Wt: 226.32 g/mol
InChI Key: ZCLZULAHOIKBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, also known as 3-Amino-1-hydroxymethyl-2-azaspiro[4.4]nonan-2-yl)propan-1-one, is a synthetic compound recently developed for use in scientific research. It is a synthetic molecule consisting of an amine group, a hydroxymethyl group, and a spirocyclic ring structure. This compound has been used in various research applications, including drug design, enzyme inhibition, and protein-protein interactions. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds.4]nonan-2-yl)propan-1-one, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthetic Methodologies

Research on beta-amino alcohols via aziridinium intermediates highlights the importance of these structures in synthetic chemistry. The rearrangement of beta-amino alcohols, involving aziridinium intermediates, is crucial for generating diverse amines. The nature of nucleophiles and substituents significantly influences the reaction outcomes, illustrating the synthetic versatility of such compounds (Métro, T., Duthion, B., Pardo, D. G., & Cossy, J., 2010) (Chemical Society Reviews, 2010).

Antimicrobial Potential

Chitosan, an aminopolysaccharide, demonstrates significant antimicrobial potential, which is attributed to its unique chemical structure that includes reactive hydroxyl and amino groups. This highlights the broad applicability of amino compounds in developing antimicrobial agents (Raafat, D., & Sahl, H., 2009) (Microbial Biotechnology, 2009).

Biological Activities and Toxicity

The review of aminoxyl radicals' toxicity underscores their generally low toxicity and non-mutagenic properties, suggesting their potential for safe applications in various fields, including medicinal chemistry and drug development (Sosnovsky, G., 1992) (Journal of Pharmaceutical Sciences, 1992).

Biomass Conversion

The conversion of plant biomass into furan derivatives emphasizes the role of compounds with hydroxymethyl groups in sustainable chemistry, pointing towards the relevance of such functionalities in creating renewable chemical feedstocks (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017) (Russian Chemical Reviews, 2017).

Flavor Compounds in Foods

Research on branched chain aldehydes, including those derived from amino acids, highlights their critical role in food flavor. Understanding their production and breakdown pathways aids in controlling food flavor profiles (Smit, B., Engels, W., & Smit, G., 2009) (Applied Microbiology and Biotechnology, 2009).

properties

IUPAC Name

3-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c13-6-3-11(16)14-7-10(8-15)12(9-14)4-1-2-5-12/h10,15H,1-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLZULAHOIKBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

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